molecular formula C23H34N4O2 B4927082 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone

Cat. No. B4927082
M. Wt: 398.5 g/mol
InChI Key: GAYNAZQABHQFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone, also known as OP4 or N-(3-oxo-3-{[3-(4-phenylpiperazin-1-yl)propyl]amino}propyl)piperidin-2-one, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OP4 is a piperidinone derivative that has been synthesized and studied for its pharmacological effects on the central nervous system (CNS).

Mechanism of Action

The exact mechanism of action of 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to its anxiolytic, antidepressant, and antipsychotic effects. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of BDNF in the hippocampus, a region of the brain that is involved in memory and learning. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has also been shown to decrease the levels of corticosterone, a hormone that is released in response to stress. Additionally, 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been shown to increase the levels of serotonin and dopamine in certain brain regions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been shown to have a low toxicity profile, making it a safe candidate for further research. One limitation of using 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone in lab experiments is its limited solubility in water. This can make it difficult to administer to animals in certain experimental settings.

Future Directions

There are several future directions for research on 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone. One area of interest is its potential as a therapeutic agent for the treatment of CNS disorders. Further research is needed to determine the optimal dosage and administration route for 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone in humans. Another area of interest is its potential as a neuroprotective agent. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone and its effects on various neurotransmitter systems.

Synthesis Methods

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone can be synthesized through a multistep process that involves the reaction of piperidine, phenylpiperazine, and 3-bromo-3-oxopropylamine. The resulting compound is then treated with sodium hydroxide to yield 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone. The synthesis method has been optimized to improve the yield and purity of 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone, making it a viable candidate for further research.

Scientific Research Applications

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has been studied extensively for its potential therapeutic applications in the treatment of various CNS disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has also been investigated for its neuroprotective properties and its ability to improve cognitive function. These findings suggest that 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone has the potential to be developed into a novel therapeutic agent for the treatment of CNS disorders.

properties

IUPAC Name

1-[3-oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c28-22-10-4-5-12-26(22)14-11-23(29)27-13-6-9-21(19-27)25-17-15-24(16-18-25)20-7-2-1-3-8-20/h1-3,7-8,21H,4-6,9-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYNAZQABHQFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one

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